Doxorubicin(6-maleimidocaproyl)hydrazone

Overview

Description

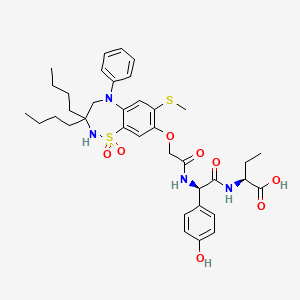

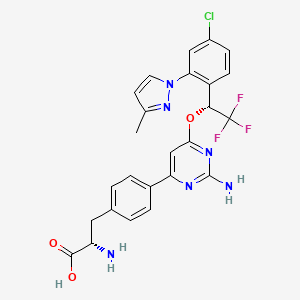

Doxorubicin(6-maleimidocaproyl)hydrazone, also known as INNO-206, is a prodrug of the anticancer agent doxorubicin . It selectively binds to the cys34 of circulating albumin and accumulates in solid tumors due to passive targeting . It has shown superior antitumor efficacy over free doxorubicin in a spectrum of preclinical tumor models .

Synthesis Analysis

The (6-maleimidocaproyl)hydrazone of doxorubicin was synthesized and conjugated to several monoclonal antibodies (mAbs), including chimeric BR96, via a Michael addition reaction to thiol-containing mAbs . DTT reduction of disulfides present in the mAb was a reliable and general method for generating a consistent number of reactive SH groups .Molecular Structure Analysis

The molecular structure of Doxorubicin(6-maleimidocaproyl)hydrazone allows it to bind rapidly to circulating serum albumin and release doxorubicin selectively at the tumor site .Chemical Reactions Analysis

The (6-maleimidocaproyl)hydrazone of doxorubicin was synthesized and conjugated to several mAbs, including chimeric BR96, via a Michael addition reaction to thiol-containing mAbs .Physical And Chemical Properties Analysis

The INNO-206-albumin conjugate has a large AUC, a small volume of distribution, and low clearance compared to doxorubicin .Scientific Research Applications

I have conducted several searches to find detailed information on the unique applications of MC-Doxhzn in scientific research. However, it appears that the specific details you are looking for may not be readily available in public online resources. The available information mainly describes MC-Doxhzn as an albumin-binding proagent of Doxorubicin with acid-sensitive properties, used as a DNA topoisomerase II inhibitor .

Mechanism of Action

Target of Action

The primary target of MC-Doxhzn is circulating serum albumin . The compound is an albumin-binding prodrug of doxorubicin with acid-sensitive properties . It binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site .

Mode of Action

MC-Doxhzn utilizes a unique linker that allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells . This novel mechanism may provide enhanced anti-tumor activity of doxorubicin while improving the overall toxicity profile .

Biochemical Pathways

The biochemical pathways affected by MC-Doxhzn are primarily related to its interaction with albumin and the subsequent release of doxorubicin at the tumor site . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments .

Pharmacokinetics

The pharmacokinetic properties of MC-Doxhzn are characterized by a large area under the curve (AUC), a small volume of distribution, and low clearance compared to doxorubicin . These properties contribute to its enhanced bioavailability and efficacy.

Result of Action

MC-Doxhzn has shown superior antitumor efficacy compared to doxorubicin in different tumor xenograft models . It has been found to be more potent in inducing tumor regressions in tumor types known to be anthracycline-sensitive tumors, such as breast cancer, small cell lung cancer, and sarcoma .

Action Environment

The action of MC-Doxhzn is influenced by the slightly acidic environment often present in tumor tissue . This environment triggers the release of doxorubicin from the prodrug, enhancing its antitumor activity. The compound’s efficacy and stability are thus influenced by these environmental factors.

Safety and Hazards

Toxicological studies in mice, rats, and dogs demonstrated a 2- to 5-fold increase in the maximum tolerated dose, moderate and reversible myelosuppression with minimal liver toxicity, and immunotoxicity compared to doxorubicin . In addition, INNO-206 proved to be significantly less cardiotoxic than doxorubicin in a chronic rat model .

Future Directions

properties

IUPAC Name |

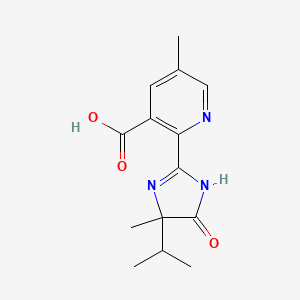

N-[(E)-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMJQRLIQQTJLR-JRZNSJKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Doxorubicin(6-maleimidocaproyl)hydrazone | |

CAS RN |

151038-96-9 | |

| Record name | Doxorubicin(6-maleimidocaproyl)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151038969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1663561.png)